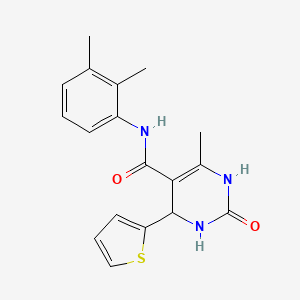
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates a tetrahydropyrimidine ring, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O2S, with a molecular weight of 303.38 g/mol. The compound features a thiophene ring and a carboxamide functional group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₂S |
| Molecular Weight | 303.38 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in critical biochemical pathways:
- Poly (ADP-ribose) polymerases (PARP) : This compound has been shown to inhibit PARP activity, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to genomic instability and cell death, particularly in cancer cells that rely on this pathway for survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the thiophene group enhances its efficacy against bacterial strains .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound significantly reduces cell viability at micromolar concentrations. The mechanism involves inducing apoptosis through the activation of caspase pathways .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity:
- In Vitro Testing : It showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth at low concentrations .
Case Studies
- Cancer Treatment : A case study involving a series of synthesized tetrahydropyrimidine derivatives highlighted the enhanced anticancer activity of compounds with similar structures to this compound when used in combination therapies with established chemotherapeutics .
- Antimicrobial Applications : Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds related to this class possess favorable absorption and distribution characteristics. The theoretical models predict good bioavailability and metabolic stability, making them suitable candidates for further development in therapeutic applications.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-6-4-7-13(11(10)2)20-17(22)15-12(3)19-18(23)21-16(15)14-8-5-9-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNWUAVXMYXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














